N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethoxybenzenesulfonamide is a complex organic compound characterized by its pyrazolyl and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethoxybenzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous ether.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Generation of various substituted pyrazolyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolyl and sulfonamide groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethoxybenzenesulfonamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism by which N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazolyl group can bind to enzymes or receptors, modulating their activity, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide: This compound shares the pyrazolyl group but has a different functional group at the end.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide: Another related compound with a different substituent on the pyrazolyl ring.
Uniqueness: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethoxybenzenesulfonamide stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-26-16-10-12-17(13-11-16)27(24,25)20-18-14(2)21(3)22(19(18)23)15-8-6-5-7-9-15/h5-13,20H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRCZOUEUBRXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.